8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine
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Overview
Description
8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with a chlorine atom at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process can be optimized to yield the desired compound efficiently. Various types of halogenated pyrazines can successfully undergo this process . Another method involves the reaction of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrazine ring.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized triazolopyrazine derivatives, which can be further explored for their biological activities.
Scientific Research Applications
8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes . The compound’s antiviral activity may involve inhibition of viral enzymes or interference with viral replication pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: This compound shares a similar triazole ring fused to a different heterocyclic system and has shown antiviral and antimicrobial activities.
[1,2,4]triazolo[1,5-a]pyrazin-2-amine:
Uniqueness
8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine is unique due to the presence of the chlorine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other triazolopyrazine derivatives and contributes to its specific applications in scientific research.
Properties
CAS No. |
1339409-33-4 |
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Molecular Formula |
C5H4ClN5 |
Molecular Weight |
169.57 g/mol |
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine |
InChI |
InChI=1S/C5H4ClN5/c6-3-4-9-10-5(7)11(4)2-1-8-3/h1-2H,(H2,7,10) |
InChI Key |
VRDFVDWJEYJRQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2N)C(=N1)Cl |
Purity |
95 |
Origin of Product |
United States |
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